molecular formula C17H20ClN3O2 B2770044 4-(4-chlorophenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 923158-86-5

4-(4-chlorophenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2770044
CAS No.: 923158-86-5
M. Wt: 333.82
InChI Key: YIFZNYULRKLSBI-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a potent and selective inhibitor of phosphodiesterase-4 (PDE4), a key enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound elevates intracellular cAMP levels, which in turn modulates signaling pathways involved in inflammation, cognition, and mood. Its primary research value lies in its application as a tool compound for investigating PDE4-driven processes, particularly in the context of neurological and neuropsychiatric disorders. Researchers utilize this inhibitor to study the role of cAMP in synaptic plasticity, memory formation, and neuroinflammation, with relevance to conditions such as depression, Alzheimer's disease, and multiple sclerosis. The compound's isopentyl moiety contributes to its pharmacokinetic profile and binding affinity, making it a valuable asset for in vitro and in vivo preclinical studies aimed at understanding PDE4 biology and validating new therapeutic targets. As a research chemical, it is essential for elucidating the complex mechanisms of cAMP-mediated signaling in the central nervous system and beyond.

Properties

IUPAC Name

4-(4-chlorophenyl)-6-(3-methylbutyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O2/c1-10(2)7-8-21-9-13-14(16(21)22)15(20-17(23)19-13)11-3-5-12(18)6-4-11/h3-6,10,15H,7-9H2,1-2H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIFZNYULRKLSBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-chlorophenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a member of the pyrrolopyrimidine family, which has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a pyrrolo[3,4-d]pyrimidine core with specific substituents that influence its biological properties. The synthesis typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the Pyrrolo[3,4-d]pyrimidine Core : Cyclization reactions under controlled conditions.
  • Substitution Reactions : Introduction of the 4-chlorophenyl and isopentyl groups.
  • Purification : Techniques such as recrystallization or chromatography to ensure high purity.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Preliminary studies have shown that it possesses cytotoxic effects against various cancer cell lines. For instance, it has been found to inhibit cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation .
  • Anti-inflammatory Properties : The compound has demonstrated significant anti-inflammatory effects in vitro and in vivo. It effectively inhibits cyclooxygenase (COX) enzymes involved in inflammation pathways. IC50 values for COX-1 and COX-2 inhibition have been reported at approximately 19.45 μM and 42.1 μM respectively .
  • Analgesic Effects : In animal models, the compound has shown potential as an analgesic agent comparable to established drugs like indomethacin .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Inhibition of Kinases : By inhibiting CDK2, the compound disrupts cell cycle progression in cancer cells.
  • Inhibition of COX Enzymes : The anti-inflammatory effects are mediated through the suppression of COX-1 and COX-2 activities, leading to decreased prostaglandin E2 (PGE2) production.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Cytotoxicity Assays : A study assessed the cytotoxic effects on human cancer cell lines (e.g., MCF-7 breast cancer cells), revealing significant dose-dependent inhibition of cell viability .
  • In Vivo Anti-inflammatory Studies : In a carrageenan-induced paw edema model in rats, the compound demonstrated a reduction in inflammation comparable to standard anti-inflammatory medications .
  • Mechanistic Studies : Western blot analyses indicated that treatment with this compound resulted in decreased expression levels of inflammatory markers such as inducible nitric oxide synthase (iNOS) and COX-2 in RAW264.7 macrophage cells .

Data Summary

Biological ActivityObserved EffectReference
AnticancerCytotoxicity against cancer cell lines
Anti-inflammatoryInhibition of COX enzymes
AnalgesicPain reduction in animal models

Comparison with Similar Compounds

Aromatic vs. Aliphatic Substituents

  • 4-Chlorophenyl (Target compound): The chloro group enhances hydrophobic interactions in enzyme binding pockets, as seen in elastase inhibitors (e.g., WO060158 A1 compounds with 4-cyanophenyl substituents ).
  • Benzyl/4-Methoxybenzyl (Analogs ) : Aromatic substituents improve binding to targets like α-glucosidase via π-π stacking, whereas methoxy groups introduce polarity without significantly reducing hydrophobicity .
  • Isopentyl (Target compound vs. ) : The branched alkyl chain increases membrane permeability but may reduce specificity compared to planar aromatic groups.

Hydrogen-Bonding Groups

  • 2-Hydroxyphenyl (Analog ) : The hydroxyl group enables hydrogen bonding with catalytic residues in enzymes, correlating with antimicrobial efficacy .
  • 4-Hydroxyphenyl (Compound A ) : Demonstrates high α-glucosidase inhibition (81.99%) due to synergistic hydrogen bonding and hydrophobic interactions.

Melting Points and Solubility

  • The target compound’s isopentyl group likely reduces crystallinity compared to analogs with rigid aromatic substituents (e.g., analog with MP ±220°C).
  • Methoxy or hydroxyl groups () improve aqueous solubility but may complicate synthetic purification.

Molecular Docking and Dynamics Insights

While the target compound lacks explicit docking data, analogs provide mechanistic clues:

  • Elastase Inhibition : 4-Substituted phenyl groups align with the S1 pocket of neutrophil elastase, while R<sup>6</sup> groups occupy the S2 pocket .
  • α-Glucosidase Binding : Compound A’s benzyl and 4-hydroxyphenyl groups form stable interactions (RMSD 1.7 Å) with catalytic residues like Asp349 and Arg439 .

Preparation Methods

Biginelli-Type Multicomponent Condensation

The modified Biginelli reaction forms the cornerstone of most synthetic approaches, leveraging a three-component system:

Reaction System

  • Aldehyde component: 4-Chlorobenzaldehyde
  • β-Keto ester: Ethyl isopentylacetoacetate
  • Urea derivative: 3-Aminopyrrolidine-2,5-dione

Catalytic Optimization
Early methods employed ZnCl₂ (10 mol%) in refluxing ethanol, achieving 58-62% yields. Contemporary protocols utilize microwave-assisted synthesis (100°C, 150 W) with scandium(III) triflate catalysis, enhancing yields to 78-82% while reducing reaction times from 12 hours to 45 minutes.

Mechanistic Pathway

  • Knoevenagel condensation between aldehyde and β-keto ester
  • Nucleophilic attack by urea nitrogen on the activated α-carbon
  • Cyclodehydration forming the pyrrolopyrimidine core

Stepwise Assembly via Intermediate Isolation

Patent WO2004021979A2 discloses a sequential strategy involving:

Stage 1: Urea Precursor Synthesis

4-Chlorophenyl isocyanate + isopentylamine → N-(isopentyl)-N'-(4-chlorophenyl)urea  

Reaction conditions: Dry THF, 0°C to RT, 94% yield

Stage 2: Cyclocondensation
The urea intermediate undergoes cyclization with diethyl acetylenedicarboxylate in presence of DBU (1,8-diazabicycloundec-7-ene):

N-(isopentyl)-N'-(4-chlorophenyl)urea + diethyl acetylenedicarboxylate → Tetracyclic intermediate  

Key parameters:

  • Solvent: Anhydrous DMF
  • Temperature: 80°C, 6 hours
  • Yield: 68%

Stage 3: Selective Hydrogenation
Pd/C-mediated hydrogenation (50 psi H₂) selectively reduces the exocyclic double bond without affecting the chlorophenyl group.

Solid-Phase Synthesis for High-Throughput Production

Adapting methods from kinase inhibitor synthesis, recent advances employ Wang resin-supported protocols:

Immobilization Phase

Wang resin + Fmoc-protected 3-aminopyrrolidine-2,5-dione → Resin-bound intermediate  

Coupling efficiency: >95% (monitored by Kaiser test)

Elaboration Cycle

  • Deprotection with 20% piperidine/DMF
  • Acylation with 4-chlorophenylacetyl chloride
  • Cyclative cleavage using TFA/H₂O (95:5)

Advantages

  • Typical isolated yield: 81%
  • Purity: >99% (HPLC)
  • Scalability: Demonstrated at 500g scale

Critical Process Parameters

Solvent Systems

Solvent Reaction Rate (k, s⁻¹) Yield (%) Purity (%)
Ethanol 2.1×10⁻⁴ 62 88
DMF 5.8×10⁻⁴ 68 92
Acetonitrile 3.4×10⁻⁴ 57 85
[Bmim]PF₆ 9.2×10⁻⁴ 79 96

Ionic liquid-mediated reactions ([Bmim]PF₆) enhance both yield and purity through stabilization of transition states.

Catalytic Effects

Catalyst Loading (mol%) Temperature (°C) Time (h) Yield (%)
ZnCl₂ 10 80 12 58
Sc(OTf)₃ 5 100 0.75 82
HfCl₄ 8 90 4 73
[Ir(cod)Cl]₂ 3 120 2 68

Lanthanide catalysts (Sc³⁺, Hf⁴⁺) demonstrate superior performance over traditional Lewis acids through enhanced oxophilicity.

Purification and Characterization

4.1 Chromatographic Techniques

  • Normal-phase silica chromatography (hexane:EtOAc 3:1 → 1:2 gradient)
  • Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN)

4.2 Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.05 (d, J=6.8 Hz, 6H, isopentyl CH₃), 3.22 (m, 1H, pyrrolidine CH), 7.45 (d, J=8.4 Hz, 2H, Ar-H), 10.21 (s, 1H, NH)
  • HRMS : m/z calc. for C₁₇H₁₉ClN₃O₂ [M+H]⁺ 334.1189, found 334.1185

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with substituted pyrimidine and pyrrole precursors. Key steps include cyclization and functional group modifications.
  • Step 1 : Condensation of 4-chlorophenylacetamide with isopentyl aldehyde under acidic conditions (e.g., HCl/EtOH, 60–80°C) to form intermediate A .
  • Step 2 : Cyclization of intermediate A with urea or thiourea derivatives in refluxing ethanol (78°C) with catalytic p-toluenesulfonic acid (PTSA) to yield the pyrrolopyrimidine core .
  • Step 3 : Oxidation of the fused ring system using mild oxidizing agents (e.g., KMnO₄ in acetone) to introduce the dione functionality .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) achieves >95% purity .
StepReactantsConditionsYieldReference
14-Chlorophenylacetamide, isopentyl aldehydeHCl/EtOH, 60–80°C65–70%
2Intermediate A, ureaEtOH, PTSA, reflux55–60%
3Cyclized intermediate, KMnO₄Acetone, RT75–80%

Q. How should researchers characterize the molecular structure and confirm stereochemistry?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and carbon frameworks. Key signals include aromatic protons (δ 7.2–7.5 ppm) and isopentyl methyl groups (δ 0.9–1.1 ppm) .
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .
  • X-Ray Crystallography : Resolves stereochemistry of the fused bicyclic system and substituent orientations .

Q. What physicochemical properties are critical for experimental design (e.g., solubility, stability)?

  • Methodological Answer :
  • Solubility : Sparingly soluble in water (<0.1 mg/mL); use DMSO or ethanol for biological assays. Conduct solubility tests via HPLC (C18 column, 70:30 MeOH/H₂O) .
  • Stability : Degrades under UV light (λ > 300 nm). Store in amber vials at –20°C. Assess stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .
  • LogP : Predicted ~2.8 (via computational tools like MarvinSketch), indicating moderate lipophilicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Methodological Answer :
  • Substituent Variation : Replace the 4-chlorophenyl group with fluorophenyl or methoxyphenyl analogs to assess electronic effects on target binding .
  • Isopentyl Chain Modification : Test shorter (propyl) or branched (neopentyl) alkyl chains to evaluate steric effects. Synthesize analogs via Grignard reactions .
  • Biological Assays : Screen analogs against enzyme targets (e.g., kinases) using fluorescence polarization assays. Correlate IC₅₀ values with substituent properties (Hammett constants, π hydrophobicity) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, ChEMBL) and normalize assay conditions (e.g., ATP concentration in kinase assays) .
  • Dose-Response Validation : Re-test disputed activities using standardized protocols (e.g., 10-point dilution series in triplicate) .
  • Target Selectivity Profiling : Use panels of related enzymes/receptors (e.g., 50-kinase panel) to identify off-target effects causing variability .

Q. Which computational methods best predict interactions with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with crystal structures (PDB IDs: 3LQZ, 4R7Q) to model binding poses. Focus on hydrogen bonds with pyrimidine carbonyl groups .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (GROMACS, 100 ns trajectories) to assess stability of predicted interactions .
  • QSAR Modeling : Train models with descriptors (e.g., polar surface area, topological torsion) to predict IC₅₀ values for untested analogs .

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